molecular formula C21H20F2N4O4 B13982150 2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide

2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide

Cat. No.: B13982150
M. Wt: 430.4 g/mol
InChI Key: HXEHCCYOTHDPPI-UHFFFAOYSA-N
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Description

2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a difluorophenyl group, a hydroxyacetyl group, and a benzodiazepine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide typically involves multiple steps, including the formation of the difluorophenyl and benzodiazepine intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyacetyl group may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-7-hydroxy-chroman-2,4-dione: Shares a similar fluorinated aromatic structure.

    4-phenyl-1,2,4-triazoline-3,5-dione: Another compound with a similar aromatic ring system.

    9-fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione: Contains fluorine atoms and a complex ring structure.

Uniqueness

2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide is unique due to its combination of a difluorophenyl group, a hydroxyacetyl group, and a benzodiazepine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O4/c1-11(25-20(30)18(28)13-7-14(22)9-15(23)8-13)19(29)26-17-16-6-4-3-5-12(16)10-24-27(2)21(17)31/h3-11,17-18,28H,1-2H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEHCCYOTHDPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C=NN(C1=O)C)NC(=O)C(C3=CC(=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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